Physicochemical Differentiation: XLogP3 and TPSA Comparison with the Indazolyl-Methanesulfonyl-Azetidine Analog (CAS 1448123-11-2)
CAS 1428373-18-5 (target) exhibits a computed XLogP3 of 0 and TPSA of 129 Ų, whereas the nearest commercially available structural analog that replaces the BTD-4-yl ring with an indazol-6-yl group (N-(1H-indazol-6-yl)-1-methanesulfonylazetidine-3-carboxamide, CAS 1448123-11-2) has a higher computed logP (XLogP3 ≈ 0.5) and a lower TPSA (≈ 107 Ų), reflecting the different heterocyclic scaffold polarity [1][2]. This 0.5 logP unit shift and 22 Ų TPSA reduction are sufficient to alter passive membrane permeability and solubility class in standard drug-likeness filters (e.g., Lipinski, Veber) [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0; TPSA = 129 Ų |
| Comparator Or Baseline | N-(1H-indazol-6-yl)-1-methanesulfonylazetidine-3-carboxamide (CAS 1448123-11-2): XLogP3 ≈ 0.5; TPSA ≈ 107 Ų |
| Quantified Difference | ΔXLogP3 ≈ -0.5 units; ΔTPSA ≈ +22 Ų (target more polar, larger polar surface) |
| Conditions | Computed using XLogP3 and Cactvs algorithms as implemented in PubChem 2021 release and ChemSpider predictive modules. No experimental logP or logD data available for either compound. |
Why This Matters
A 22 Ų TPSA difference can move a compound across the blood–brain barrier permeability threshold (commonly ~60–70 Ų for CNS penetration), and a 0.5 logP unit shift can alter solubility by ~3-fold, making the target compound a meaningfully different probe for permeability-solubility SAR analysis.
- [1] PubChem. Compound Summary for CID 71785454, N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(methylsulfonyl)azetidine-3-carboxamide. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem. Compound Summary for CID 71785454. Computed physicochemical properties: XLogP3-AA, TPSA. 2021 release values. National Center for Biotechnology Information. View Source
- [3] Veber, D. F.; Johnson, S. R.; Cheng, H.-Y.; Smith, B. R.; Ward, K. W.; Kopple, K. D. Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 2002, 45, 2615–2623. DOI: 10.1021/jm020017n. View Source
